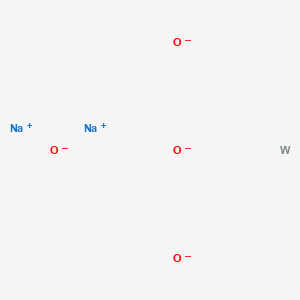

Disodium;oxygen(2-);tungsten

描述

Disodium dioxido(dioxo)tungsten, commonly known as sodium tungstate (Na₂WO₄), is an inorganic compound composed of sodium cations (Na⁺) and tungstate anions (WO₄²⁻). It is a white crystalline solid with a density of 4.18 g/cm³ at 20°C and a melting point of 698°C . The compound is highly soluble in water (73.2 g/L at 21°C) and forms alkaline solutions due to its dissociation into Na⁺ and WO₄²⁻ ions .

属性

CAS 编号 |

11120-01-7 |

|---|---|

分子式 |

NaOW |

分子量 |

222.83 g/mol |

IUPAC 名称 |

disodium;oxygen(2-);tungsten |

InChI |

InChI=1S/Na.O.W |

InChI 键 |

QOBFCGLLOGLAPM-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |

规范 SMILES |

O=[W].[Na] |

其他CAS编号 |

11140-64-0 |

相关CAS编号 |

13472-45-2 (Parent) |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Disodium ditungstate can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO3) with sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the tungsten trioxide:

WO3+2NaOH→Na2WO4+H2O

Industrial Production Methods: In industrial settings, disodium ditungstate is often produced by the fusion of tungsten ores with sodium carbonate (Na2CO3). The resulting sodium tungstate is then dissolved in water and purified through crystallization. This method is efficient for large-scale production and ensures high purity of the final product.

化学反应分析

Types of Reactions: Disodium ditungstate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state tungsten compounds.

Reduction: It can be reduced to lower oxidation state tungsten compounds.

Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like hydrogen gas (H2) or carbon monoxide (CO) are commonly employed.

Substitution: Reactions with other metal salts can lead to the formation of different tungstate compounds.

Major Products Formed:

Oxidation: Higher oxidation state tungsten oxides.

Reduction: Lower oxidation state tungsten oxides or tungsten metal.

Substitution: Various metal tungstates depending on the substituting cation.

科学研究应用

Disodium ditungstate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and in the preparation of other tungsten compounds.

Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of tungsten-based materials, such as tungsten carbide, and in the manufacturing of pigments and dyes.

作用机制

The mechanism by which disodium ditungstate exerts its effects is primarily through its ability to participate in redox reactions. Tungsten can cycle between different oxidation states, allowing it to act as a catalyst in various chemical processes. In biological systems, it can interact with enzymes and other proteins, potentially influencing cellular pathways and functions.

相似化合物的比较

Chemical Properties :

- Hydrated form of sodium tungstate, retaining the same chemical formula but with two water molecules incorporated into the crystal lattice.

- Lower thermal stability compared to the anhydrous form, with dehydration occurring at elevated temperatures .

Tungsten Trioxide (WO₃)

Physical and Chemical Properties :

| Property | Sodium Tungstate (Na₂WO₄) | Tungsten Trioxide (WO₃) |

|---|---|---|

| Appearance | White crystalline solid | Light yellow crystalline solid |

| Melting Point | 698°C | 1,473°C |

| Solubility in Water | 73.2 g/L (21°C) | Insoluble |

| Chemical Behavior | Alkaline in solution | Acidic oxide; reacts with bases |

Calcium Tungstate (Scheelite, CaWO₄)

Comparison with Sodium Tungstate :

- Structure : Both are tungstates, but calcium tungstate has a divalent cation (Ca²⁺) instead of Na⁺.

- Solubility : Calcium tungstate is sparingly soluble in water, making it less versatile in aqueous chemistry compared to Na₂WO₄ .

- Applications : Primarily used in luminescent materials and X-ray screens, unlike sodium tungstate’s catalytic and metallurgical roles .

Research Findings and Data Tables

Thermal and Solubility Data

Environmental and Toxicological Profiles

- Tungsten Trioxide : Generally inert but may release toxic tungsten ions under extreme conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。